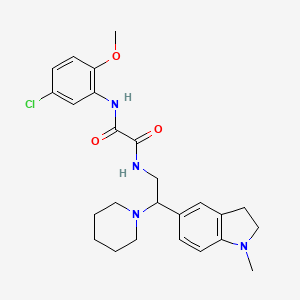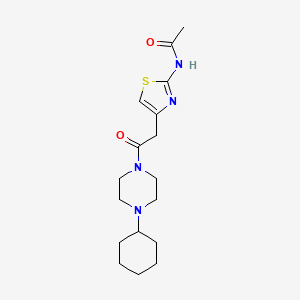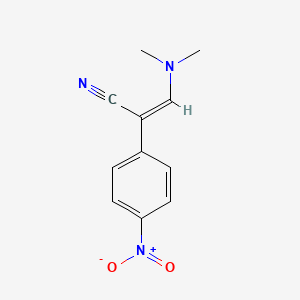
(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile, also known as DNP, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. DNP has a molecular weight of 199.2 g/mol and a melting point of approximately 55°C. The compound has been studied extensively due to its unique properties, including its ability to act as a proton donor and acceptor, and its ability to form stable complexes with metal ions.
Applications De Recherche Scientifique
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including compounds structurally related to (Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile, are significant in atmospheric chemistry. They are present in both gas and condensed phases in the atmosphere, originating from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere. Their atmospheric reactions, involving processes like gas-phase nitration and condensed-phase processes, are complex and require further research to understand their environmental impact fully (Harrison et al., 2005).
Photolabile Protecting Groups in Chemistry
Photolabile protecting groups, such as nitrophenyl derivatives, play a crucial role in synthetic chemistry. These groups show promise in the synthesis of complex molecules and are pivotal in various chemical transformations, indicating potential applications for compounds like this compound in synthetic methodologies (Amit et al., 1974).
Water Technology and Nitrosamine Formation
In the context of water technology, compounds structurally related to this compound are scrutinized for their role in forming nitrosamines, a significant group of disinfection by-products. Understanding the formation and degradation of nitrosamines like NDMA is vital for assessing their health risks in water technology, highlighting the importance of such studies for public health and safety (Nawrocki & Andrzejewski, 2011).
Neuroimaging and Disease Diagnosis
Derivatives of dimethylamino compounds, akin to this compound, have been used in the development of amyloid imaging ligands, crucial for diagnosing and understanding diseases like Alzheimer's. The ability of these ligands to differentiate between patients and healthy controls and monitor disease progression underscores the significance of this research in medical diagnostics (Nordberg, 2007).
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)8-10(7-12)9-3-5-11(6-4-9)14(15)16/h3-6,8H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVLYYSSUTYNN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
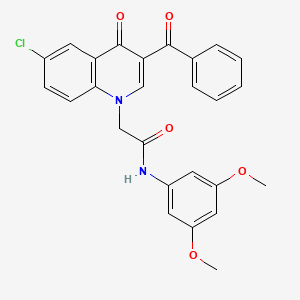



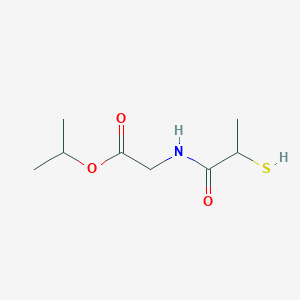
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)


![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)


![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
